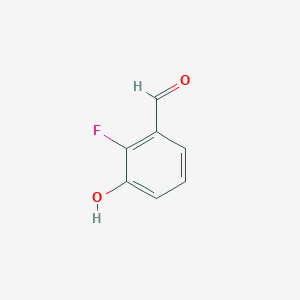

2-Fluoro-3-hydroxybenzaldehyde

Vue d'ensemble

Description

2-Fluoro-3-hydroxybenzaldehyde is a chemical compound that is part of the fluorobenzaldehydes family, which are intermediates in the synthesis of various pharmaceuticals, pesticides, fragrances, dyes, and other fine chemicals. The presence of the fluorine atom and the hydroxyl group in the molecule can significantly affect its reactivity and physical properties, making it a valuable compound in organic synthesis.

Synthesis Analysis

The synthesis of fluorobenzaldehydes can be achieved through several methods, including the oxidation of fluorotoluenes, chlorination hydrolysis of fluorotoluenes, oxidation of fluorobenzyl alcohol, reduction of esters or carboxylic acids, aldehydation of fluorobenzene, and fluorination methods . A practical synthesis of indazoles, which are heterocyclic compounds with potential pharmacological activities, has been developed using o-fluorobenzaldehydes and their O-methyloximes with hydrazine . This method effectively eliminates competitive side reactions and provides a new route to synthesize indazole derivatives.

Molecular Structure Analysis

The molecular structure of 2-fluorobenzaldehyde has been studied using Fourier transform microwave (FTMW) spectroscopy, revealing two planar rotamers corresponding to the O-cis and O-trans conformations . The ground state effective structures and mass dependence structures were derived and compared favorably with ab initio estimates. The study also explored the bond length alternation in the benzene ring and concluded that intramolecular hydrogen bonding does not stabilize the O-trans conformer .

Chemical Reactions Analysis

Fluorobenzaldehydes participate in various chemical reactions due to their aldehyde functional group and the electron-withdrawing effect of the fluorine atom. For instance, 2-fluorobenzaldehyde can react with hydroxylamine to form oximes, which can be further transformed into indazoles . The reactivity of fluorobenzaldehydes can also be harnessed to synthesize complex molecules like rhenium(I) complexes, where the aldehyde group participates in the formation of hydrazone ligands .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorobenzaldehydes are influenced by the substituents on the benzene ring. The crystal structure, vibrational spectra, and DFT simulations of 2-fluoro-4-bromobenzaldehyde, a related compound, have been investigated, showing that it crystallizes in an orthorhombic space group with the O-trans conformation . The study also compared the halogen effect on the molecular structure and found that the O-trans conformation is generally preferred . The photophysical properties of 2-hydroxybenzaldehyde derivatives have been characterized, revealing interesting luminescence properties and the effect of metal coordination on these properties .

Applications De Recherche Scientifique

Anticancer Activity

2-Fluoro-3-hydroxybenzaldehyde has been utilized in the synthesis of fluorinated analogues of combretastatins, which are known for their anticancer properties. The fluoro combretastatins synthesized using this compound retain the potent cell growth inhibitory properties of combretastatin A-4, suggesting its potential use in developing new anticancer agents (Lawrence et al., 2003).

Chemosensor Development

Research has been conducted on the development of chemosensors using derivatives of 2-Fluoro-3-hydroxybenzaldehyde. For instance, a chemosensor for the detection of copper ions has been developed using this compound, demonstrating its utility in environmental monitoring and analytical chemistry (Gao et al., 2014).

Synthesis of Various Compounds

The compound has been used in the synthesis of various fluorinated benzaldehydes. For example, its derivative, 3-fluoro-4-methoxybenzaldehyde, has been synthesized and characterized, showcasing the versatility of 2-Fluoro-3-hydroxybenzaldehyde in organic synthesis and chemical engineering (Bao-jie, 2006).

Antiproliferative Activity

Compounds synthesized from 2-Fluoro-3-hydroxybenzaldehyde have been studied for their antiproliferative activity against cancer cell lines, contributing to the field of medicinal chemistry and cancer therapy (Kasumov et al., 2016).

Synthesis of Fluorobenzaldehyde

Quantum Chemical Studies

Quantum chemical studies have been conducted on salicylaldehyde derivatives, including those related to 2-Fluoro-3-hydroxybenzaldehyde, offering insights into their molecular structure and spectroscopic properties. These studies are significant for understanding the chemical behavior and potential applications of these compounds (Mary & James, 2020).

Antiviral Activity

Derivatives of 2-Fluoro-3-hydroxybenzaldehyde have been synthesized and evaluated for their antiviral activity against influenza, contributing to the development of new antiviral agents (Ilyina et al., 2020).

Synthesis of Polyazomethines

2-Fluoro-3-hydroxybenzaldehyde has been used in the synthesis of bis-aldehyde monomers, leading to the creation of electrically conductive pristine polyazomethines, showing its relevance in materials science and electrical engineering (Hafeez et al., 2019).

Safety And Hazards

Safety data sheets indicate that 2-Fluoro-3-hydroxybenzaldehyde may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Propriétés

IUPAC Name |

2-fluoro-3-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FO2/c8-7-5(4-9)2-1-3-6(7)10/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHPNLGYUKQTWHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)F)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343154 | |

| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Fluoro-3-hydroxybenzaldehyde | |

CAS RN |

103438-86-4 | |

| Record name | 2-Fluoro-3-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

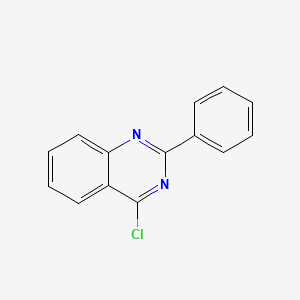

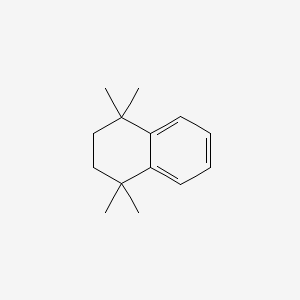

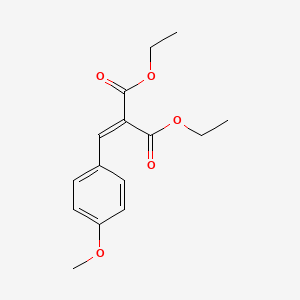

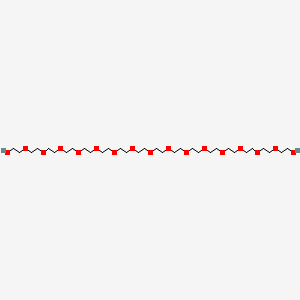

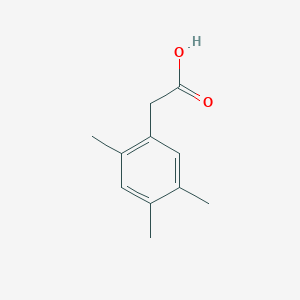

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7a-Methyl-5-oxohexahydropyrrolo[2,1-b][1,3]thiazole-3-carboxylic acid](/img/structure/B1330437.png)

![{2-[(Dimethylamino)methyl]phenyl}methanol](/img/structure/B1330441.png)